molecular formula C35H51NO13 B14045404 Fmoc-NH-peg9-CH2cooh

Fmoc-NH-peg9-CH2cooh

Cat. No.: B14045404
M. Wt: 693.8 g/mol
InChI Key: NWDNOWXZRMCQFK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions

Fmoc-NH-peg9-CH2cooh can be synthesized using standard coupling methods such as PyBOP, HBTU, or TBTU. These methods involve the reaction of the Fmoc-protected amine with a carboxylic acid group under basic conditions . The Fmoc group can be deprotected under basic conditions to obtain the free amine, which can then be used for further conjugations .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using automated peptide synthesizers. The process includes the sequential addition of amino acids to a growing peptide chain, with this compound being introduced at the desired position. The final product is then purified using high-performance liquid chromatography (HPLC) to achieve a purity of ≥99.0% .

Comparison with Similar Compounds

Properties

Molecular Formula

C35H51NO13

Molecular Weight

693.8 g/mol

IUPAC Name

2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(9H-fluoren-9-ylmethoxycarbonylamino)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]acetic acid

InChI

InChI=1S/C35H51NO13/c37-34(38)28-48-26-25-47-24-23-46-22-21-45-20-19-44-18-17-43-16-15-42-14-13-41-12-11-40-10-9-36-35(39)49-27-33-31-7-3-1-5-29(31)30-6-2-4-8-32(30)33/h1-8,33H,9-28H2,(H,36,39)(H,37,38)

InChI Key

NWDNOWXZRMCQFK-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCOCC(=O)O

Origin of Product

United States

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